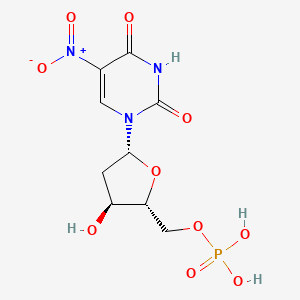

5-Nitro-2'-deoxyuridine 5'-monophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-2'-deoxyuridine 5'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N3O10P and its molecular weight is 353.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Research

Mechanism of Action

5-Nitro-2'-deoxyuridine 5'-monophosphate acts primarily as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound reduces the availability of thymidine nucleotides necessary for DNA replication and repair, thereby exerting cytotoxic effects on rapidly dividing cells, including viral pathogens .

Case Studies

- Combination Therapies : Studies have shown that when used in conjunction with other nucleoside analogs like 5-iodo-2'-deoxyuridine, this compound enhances antiviral efficacy against various viral infections.

- Inhibition of Viral Replication : Research indicates that this compound effectively inhibits the replication of several viruses, making it a candidate for developing antiviral therapies.

Cancer Research

Cytotoxic Properties

The cytotoxicity of this compound is linked to its ability to disrupt DNA synthesis in cancer cells. This characteristic makes it a valuable tool in cancer research and therapy development.

Data Table: In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | 0.25 | Inhibition of thymidylate synthase |

| A549 (lung cancer) | 0.15 | Disruption of nucleotide pools leading to apoptosis |

| HeLa (cervical) | 0.30 | Induction of DNA damage response pathways |

Case Studies

- Tumor Growth Inhibition : In murine models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups .

- Mechanistic Insights : Research demonstrates alterations in deoxynucleotide triphosphate pool sizes characteristic of specific inhibition of thymidylate synthase, leading to growth inhibition in treated cells .

Biochemical Research

Enzyme Interaction Studies

this compound has been extensively studied for its interactions with various enzymes involved in nucleotide metabolism.

Data Table: Enzyme Inhibition Profiles

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Thymidylate Synthase | Irreversible | |

| Deoxynucleoside Kinase | Competitive | |

| Nucleotide Metabolism Enzymes | Non-specific inhibition |

Synthesis and Modification

The synthesis methods for this compound are diverse and allow for high-purity production suitable for research and therapeutic applications. Modifications to the compound can enhance its efficacy or alter its specificity towards certain biological targets.

特性

CAS番号 |

63689-79-2 |

|---|---|

分子式 |

C9H12N3O10P |

分子量 |

353.18 g/mol |

IUPAC名 |

[(2R,3S,5R)-3-hydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12N3O10P/c13-5-1-7(22-6(5)3-21-23(18,19)20)11-2-4(12(16)17)8(14)10-9(11)15/h2,5-7,13H,1,3H2,(H,10,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

InChIキー |

LVLPVLNNXRTCHP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O |

Key on ui other cas no. |

63689-79-2 |

同義語 |

5-nitro-2'-deoxyuridine 5'-monophosphate 5-nitro-2'-deoxyuridylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。